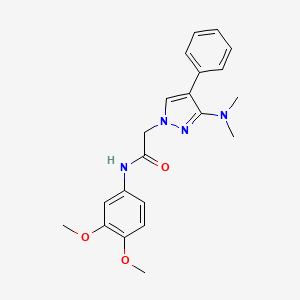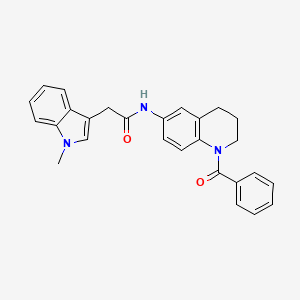![molecular formula C20H22N2O4S B2890166 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide CAS No. 328539-90-8](/img/structure/B2890166.png)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide” is a derivative of tetrahydrobenzo[b]thiophene . It’s a part of a class of compounds that have shown significant pharmacological properties, including antiviral, antioxidant, and antimalarial activities . These compounds have been the subject of extensive research due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting from the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative . This derivative reacts with benzoylisothiocyanate to give an N-benzoylthiourea derivative. This derivative then undergoes cyclization to produce a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative, which is used as the key starting compound for a series of heterocyclization reactions .Chemical Reactions Analysis
The chemical reactivity of this compound is demonstrated in its synthesis process, where it undergoes a series of reactions including cyclization and heterocyclization . These reactions result in the formation of various derivatives, including thiophene, pyridine, pyrimidine, and pyran derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiophene derivatives have been reported to exhibit significant antimicrobial properties . For instance, certain synthesized thiophene compounds have shown greater inhibitory effects against organisms like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . The presence of specific functional groups can enhance these properties, making them valuable in the development of new antimicrobial agents.
Anti-Cancer Properties
Some thiophene derivatives, including those related to the compound , have been evaluated for their cytotoxicity against various cancer cell lines . These studies are crucial for the discovery of potential chemotherapeutic agents that can target cancer cells selectively.
Antioxidant Effects
The balance between reactive oxygen species (ROS) and antioxidants is vital for maintaining healthy tissues. Thiophene derivatives have been explored for their antioxidant capabilities , which may help in preventing oxidative stress-related diseases .
Anti-Inflammatory Applications
Due to their ability to modulate biological pathways, certain thiophene derivatives are investigated for their anti-inflammatory effects . This application is particularly relevant in the treatment of chronic inflammatory diseases .
Kinase Inhibition
Kinases are enzymes that play a significant role in signal transduction and activity regulation within cells. Thiophene derivatives have been studied for their potential to act as kinase inhibitors , which could be beneficial in treating diseases like cancer and autoimmune disorders .
Antidepressant and Anti-Anxiety Effects
The central nervous system activity of thiophene derivatives makes them candidates for antidepressant and anti-anxiety medications . Their interaction with neurotransmitter systems could lead to new treatments for mental health conditions .
Antiviral and Antimalarial Applications
Thiophene derivatives have shown promise in the treatment of viral and parasitic infections, including antiviral and antimalarial properties . This is particularly important for the development of new drugs in the face of emerging resistant strains .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives are also significant in material science . Their unique chemical structure can be utilized in the creation of organic semiconductors, conducting polymers, and other advanced materials .
Propiedades
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-5-6-17-13(7-11)14(10-21)20(27-17)22-19(23)12-8-15(24-2)18(26-4)16(9-12)25-3/h8-9,11H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCXESQHSDPAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)

methanone](/img/structure/B2890089.png)
![Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2890090.png)
![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)



![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)